molecular formula C17H24FNO4S B2747670 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097936-24-6

2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2747670
CAS No.: 2097936-24-6
M. Wt: 357.44
InChI Key: WVTYHABBLPHEFQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a fluorophenoxy group and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorophenol, 3-(2-methylpropanesulfonyl)piperidine, and ethanone derivatives.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with reaction temperatures ranging from room temperature to 80°C.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes, which enhance the efficiency and scalability of the reactions. Catalysts and automated systems may also be employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, potentially altering the compound’s biological activity.

    Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic pathways and drug development.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its fluorophenoxy group may enhance the compound’s binding affinity and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and functionalization can lead to the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance the compound’s ability to penetrate biological membranes, while the piperidinyl ethanone moiety can interact with specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one: Bromine substitution instead of fluorine.

    2-(2-Methylphenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one: Methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s pharmacokinetic profile, making it a valuable candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO4S/c1-13(2)12-24(21,22)14-6-5-9-19(10-14)17(20)11-23-16-8-4-3-7-15(16)18/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTYHABBLPHEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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